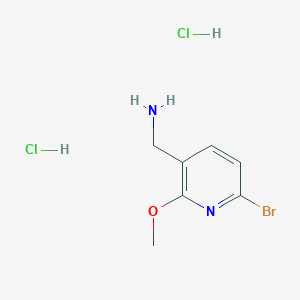
(6-溴-2-甲氧基吡啶-3-基)甲胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H11BrCl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
科学研究应用
Chemistry: In chemistry, (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new organic compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering possibilities for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts. Its unique chemical structure allows for the development of materials with tailored functionalities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride typically involves the bromination of 2-methoxypyridine followed by the introduction of a methanamine group. One common method is the palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis could be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methoxypyridin-3-yl)methanamine.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxides of the methanamine group.
Reduction: Formation of 2-methoxypyridin-3-yl)methanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The bromine atom can participate in halogen bonding, further affecting the compound’s biological activity.
相似化合物的比较
2-Methoxypyridin-3-yl)methanamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-2-methoxypyridin-3-yl)methanamine: The chlorine atom provides different electronic properties compared to bromine, affecting the compound’s reactivity.
6-Fluoro-2-methoxypyridin-3-yl)methanamine: The fluorine atom’s small size and high electronegativity lead to unique chemical and biological properties.
Uniqueness: The presence of the bromine atom in (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride imparts distinct reactivity and biological activity compared to its analogs. Bromine’s larger size and ability to participate in halogen bonding make this compound particularly interesting for the development of new materials and pharmaceuticals.
属性
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c1-11-7-5(4-9)2-3-6(8)10-7;;/h2-3H,4,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJLNDKCKLSEKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
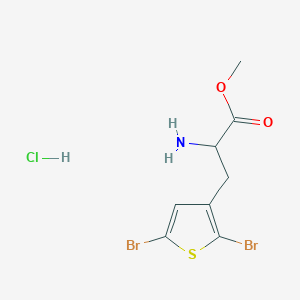

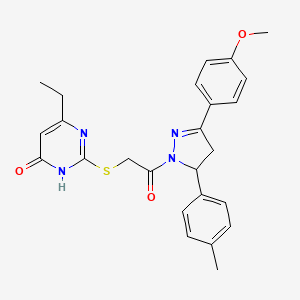
![N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2358377.png)
![1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2358378.png)



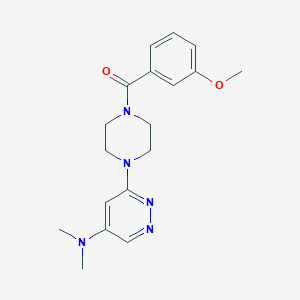
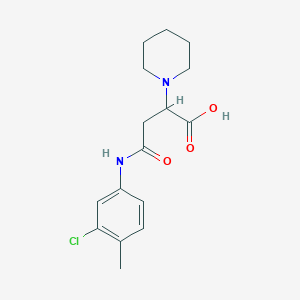

![7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2358393.png)
![N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2358394.png)

